molecular formula C16H21ClFN3O2 B5373719 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide

2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide

货号 B5373719
分子量: 341.81 g/mol
InChI 键: UKMGGZHJLJWBCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide, also known as CFTR corrector VX-809, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems of the body. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the transport of chloride ions across cell membranes. VX-809 is designed to correct the folding and trafficking defects of mutant CFTR proteins, thereby restoring their function and improving the symptoms of CF.

作用机制

VX-809 works by binding to the mutant 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide protein and facilitating its correct folding and trafficking to the cell surface. This allows the protein to function properly as a chloride ion channel, which is essential for maintaining the fluid balance in the respiratory and digestive systems. VX-809 has been shown to increase the expression and stability of this compound on the cell surface, as well as enhance its chloride transport activity.
Biochemical and physiological effects:
The biochemical and physiological effects of VX-809 on this compound function have been extensively studied. In vitro studies have shown that VX-809 can increase the amount of functional this compound protein on the cell surface, as well as improve its chloride transport activity. In vivo studies in animal models have demonstrated that VX-809 can improve lung function, reduce inflammation, and increase survival rates. Clinical trials in CF patients have also shown improvements in lung function, sweat chloride levels, and quality of life.

实验室实验的优点和局限性

The advantages of using VX-809 in lab experiments include its specificity and potency for correcting mutant 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide proteins, as well as its well-characterized mechanism of action. VX-809 has been extensively studied in preclinical and clinical trials, and its efficacy and safety have been well established. However, the limitations of using VX-809 in lab experiments include its cost and availability, as well as the need for specialized equipment and techniques to synthesize and administer the drug.

未来方向

There are several future directions for research on VX-809 and its potential applications in treating CF. These include:
1. Combination therapies: VX-809 has been shown to have synergistic effects with other 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide modulators, such as VX-661 and VX-445. Future studies could investigate the optimal combinations and dosages of these drugs for treating CF.
2. Long-term safety and efficacy: While clinical trials have shown promising results for VX-809, long-term studies are needed to evaluate its safety and efficacy over extended periods of time.
3. Patient stratification: CF is a heterogeneous disease with multiple mutations and phenotypes. Future studies could investigate the use of genetic and biomarker testing to identify patients who are most likely to benefit from VX-809 and other this compound modulators.
4. Novel this compound modulators: Despite the success of VX-809 and other this compound modulators, there is still a need for new drugs that can target other this compound mutations and improve the symptoms of CF.
Conclusion:
VX-809 is a small molecule drug that has been developed for the treatment of CF. It works by correcting the folding and trafficking defects of mutant this compound proteins, thereby restoring their function and improving the symptoms of CF. VX-809 has been extensively studied in preclinical and clinical trials, and its efficacy and safety have been well established. Future research on VX-809 and other this compound modulators could lead to improved therapies for CF patients.

合成方法

The synthesis of VX-809 involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process is typically carried out under controlled conditions using specialized equipment and techniques. The exact details of the synthesis method are proprietary and not publicly available.

科学研究应用

VX-809 has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating CF. In vitro studies have shown that VX-809 can rescue the function of several 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide mutants, including the F508del mutation, which is the most common cause of CF. In vivo studies in animal models have demonstrated that VX-809 can improve lung function, reduce inflammation, and increase survival rates. Clinical trials in CF patients have also shown promising results, with improvements in lung function, sweat chloride levels, and quality of life.

属性

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-ethyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFN3O2/c1-3-20(2)15(22)9-14-16(23)19-7-8-21(14)10-11-12(17)5-4-6-13(11)18/h4-6,14H,3,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMGGZHJLJWBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)CC1C(=O)NCCN1CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。